2,6-Dibromophénol

Vue d'ensemble

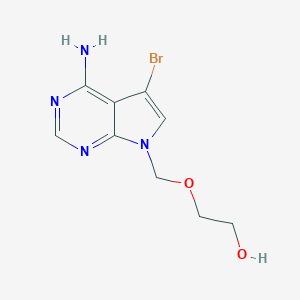

Description

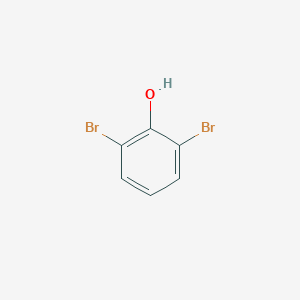

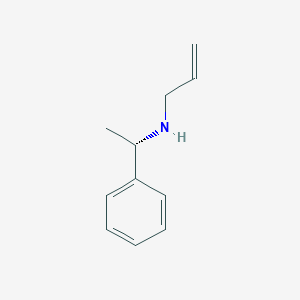

Le 2,6-Dibromophénol est un composé organique de formule moléculaire C6H4Br2O. Il s'agit d'un type de bromophénol où deux atomes de brome sont substitués aux positions 2 et 6 du cycle phénolique. Ce composé est connu pour son odeur caractéristique « d'iodoforme » et se retrouve naturellement dans certains organismes marins .

Applications De Recherche Scientifique

2,6-Dibromophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It serves as a metabolic inhibitor and an auxin-like molecule.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mécanisme D'action

Target of Action

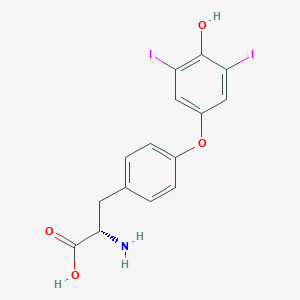

2,6-Dibromophenol is a metabolic inhibitor and an auxin-like molecule . It has been found to interact with certain human genes such as ALOX12, ALOX15, and GABRA1 . These genes play crucial roles in various biological processes, including lipid metabolism and neurotransmission .

Mode of Action

It is known to act as a metabolic inhibitor, potentially disrupting the normal function of the target genes

Biochemical Pathways

This pathway is involved in the production of leukotrienes, which are lipid signaling molecules that mediate inflammatory responses .

Pharmacokinetics

Given its molecular weight of 25190 , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of 2,6-Dibromophenol’s action are largely unknown. Its role as a metabolic inhibitor suggests that it may disrupt normal cellular processes, potentially leading to altered cell function or viability . More research is needed to fully understand the implications of its action at the molecular and cellular levels.

Action Environment

2,6-Dibromophenol has been isolated from a luminous marine enteropneust, Balanoglossus biminiensis

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le 2,6-Dibromophénol peut être synthétisé par la bromation du phénol. Une méthode courante implique l'utilisation de N-bromosuccinimide (NBS) comme agent bromant. La réaction a généralement lieu dans un solvant comme le dichlorométhane, avec la N,N-diisopropylamine agissant comme base. La réaction se déroule comme suit :

- Le phénol est dissous dans du dichlorométhane.

- Le N-bromosuccinimide est ajouté lentement à la solution sur une période de 3 heures .

Méthodes de Production Industrielle : Dans les milieux industriels, le this compound est produit par la bromation du phénol dans des conditions contrôlées. Le procédé implique l'utilisation de brome ou d'agents bromants en présence d'un catalyseur pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de Réactions : Le 2,6-Dibromophénol subit diverses réactions chimiques, notamment :

Réactions de Substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels.

Réactions d'Oxydation et de Réduction : Le groupe phénolique peut subir une oxydation pour former des quinones ou une réduction pour former des hydroquinones.

Réactifs et Conditions Courants :

Substitution : Des réactifs comme l'hydroxyde de sodium ou le carbonate de potassium peuvent être utilisés pour faciliter les réactions de substitution.

Oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène sont couramment utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Produits Principaux :

Substitution : Les produits comprennent divers phénols substitués.

Oxydation : Les produits comprennent des dibromoquinones.

Réduction : Les produits comprennent des dibromohydroquinones.

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse d'autres composés organiques.

Biologie : Il sert d'inhibiteur métabolique et de molécule de type auxine.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles.

5. Mécanisme d'Action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. Il peut agir comme un inhibiteur métabolique en interférant avec les voies enzymatiques. Les atomes de brome du composé peuvent former des interactions fortes avec les molécules biologiques, affectant leur fonction et leur activité .

Composés Similaires :

- 2,4-Dibromophénol

- 2,6-Dichlorophénol

- 2,6-Diiodophénol

Comparaison : Le this compound est unique en raison de son motif de substitution spécifique et de la présence d'atomes de brome, qui confèrent des propriétés chimiques et physiques distinctes. Comparé au 2,4-Dibromophénol, il a une réactivité et des applications différentes en raison de la position des atomes de brome. De même, le 2,6-Dichlorophénol et le 2,6-Diiodophénol ont des atomes d'halogène différents, ce qui entraîne des variations dans leur comportement chimique et leurs utilisations .

Comparaison Avec Des Composés Similaires

- 2,4-Dibromophenol

- 2,6-Dichlorophenol

- 2,6-Diiodophenol

Comparison: 2,6-Dibromophenol is unique due to its specific substitution pattern and the presence of bromine atoms, which impart distinct chemical and physical properties. Compared to 2,4-Dibromophenol, it has different reactivity and applications due to the position of the bromine atoms. Similarly, 2,6-Dichlorophenol and 2,6-Diiodophenol have different halogen atoms, leading to variations in their chemical behavior and uses .

Propriétés

IUPAC Name |

2,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIZLKDLDKIHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59779-25-8 | |

| Record name | Phenol, 2,6-dibromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59779-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060561 | |

| Record name | 2,6-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

255 °C; 162 °C at 21 mm Hg | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ether | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water | |

CAS No. |

608-33-3 | |

| Record name | 2,6-Dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27MIP05EAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56.5 °C, 56 - 57 °C | |

| Record name | 2,6-DIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dibromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-dibromophenol?

A1: The molecular formula of 2,6-dibromophenol is C6H4Br2O, and its molecular weight is 251.90 g/mol.

Q2: What are the key spectroscopic characteristics of 2,6-dibromophenol?

A2: 2,6-Dibromophenol can be characterized using various spectroscopic techniques:

- NMR: Characteristic peaks in (1)H and (13)C NMR spectra help identify the compound and its purity. []

- Mass Spectrometry: Analysis of the mass-to-charge ratio of ions confirms the molecular weight and fragmentation pattern. [, , , , , , ]

- UV-Vis Spectroscopy: Absorption bands in the ultraviolet-visible region provide insights into electronic transitions. []

- Infrared Spectroscopy: Absorption bands correspond to specific molecular vibrations, aiding in structural identification. []

Q3: What are the material compatibility concerns with 2,6-dibromophenol?

A3: As a halogenated organic compound, 2,6-dibromophenol may interact with certain materials, particularly plastics and polymers. Specific compatibility data would depend on the application and conditions.

Q4: Does 2,6-dibromophenol exhibit any catalytic properties?

A5: While not a catalyst itself, 2,6-dibromophenol can be a precursor for synthesizing molecules with catalytic properties. For example, bis(alkyltelluro)phenols, synthesized from 2,6-dibromophenol, show significant glutathione peroxidase-like activity. []

Q5: How is computational chemistry used to study 2,6-dibromophenol?

A6: Computational methods like Molecular Orbital calculations help understand the degradation pathways and reactivity of 2,6-dibromophenol. [] Additionally, QSAR models using descriptors like logP and pKa predict the developmental toxicity of 2,6-dibromophenol and other halogenated DBPs. []

Q6: How do structural modifications of 2,6-dibromophenol influence its activity?

A7: The position and nature of substituents significantly impact the bioactivity of 2,6-dibromophenol. For example, the presence of bromine atoms at the 2,6 positions is crucial for the inhibitory activity of 2,6-dibromophenol against the enzyme 2,6-dichlorohydroquinone 1,2-dioxygenase. []

Q7: Are there specific regulations regarding the handling and disposal of 2,6-dibromophenol?

A7: As a halogenated organic compound, 2,6-dibromophenol falls under various SHE regulations, including those related to handling, storage, and disposal. Consult relevant local and international guidelines for specific requirements.

Q8: How does 2,6-dibromophenol enter the environment?

A8: Sources of 2,6-dibromophenol in the environment include:

- Wastewater Treatment: It can be formed as a byproduct during chlorination of saline sewage effluents. []

- Industrial Processes: Residual 2,6-dibromophenol might be released from manufacturing industries that use it as a flame retardant. []

- Degradation of Other Compounds: It can be a degradation product of other brominated flame retardants like tetrabromobisphenol A (TBBPA). [, ]

Q9: What are the ecotoxicological effects of 2,6-dibromophenol?

A12: While 2,6-dibromophenol has shown relatively lower developmental toxicity compared to some other halogenated DBPs in studies with marine polychaete Platynereis dumerilii, more research is needed to understand its full ecotoxicological impact. []

Q10: What strategies can mitigate the negative environmental impact of 2,6-dibromophenol?

A10: Potential strategies include:

- Wastewater Treatment Optimization: Implementing advanced treatment technologies like ozonation or activated carbon adsorption can effectively remove 2,6-dibromophenol from wastewater. []

- Bioremediation: Utilizing specific microbial communities capable of degrading 2,6-dibromophenol could be a sustainable solution. []

Q11: How is 2,6-dibromophenol analyzed in environmental and biological samples?

A11: Various analytical techniques are employed for the detection and quantification of 2,6-dibromophenol:

- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for separating and identifying volatile compounds, often coupled with mass spectrometry for accurate quantification. [, , , , , , ]

- High-Performance Liquid Chromatography (HPLC): Suitable for analyzing non-volatile or thermally labile compounds, often coupled with UV or mass spectrometric detection. [, , ]

- Capillary Zone Electrophoresis (CZE): Offers high resolution and sensitivity for separating and analyzing charged molecules like 2,6-dibromophenol. []

Q12: How are analytical methods validated for 2,6-dibromophenol analysis?

A15: Method validation involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, and robustness to ensure the reliability and reproducibility of analytical results. []

Q13: Are there alternatives to 2,6-dibromophenol in its various applications?

A13: Yes, exploring safer and more sustainable alternatives is crucial. Potential substitutes depend on the specific application:

Q14: How can waste containing 2,6-dibromophenol be managed?

A14: Responsible waste management is crucial. Potential strategies include:

Q15: What resources are available to support research on 2,6-dibromophenol?

A15: Numerous resources support research on 2,6-dibromophenol and related compounds:

Q16: What are some historical milestones in the research of 2,6-dibromophenol?

A16:

- Early Identification: 2,6-Dibromophenol was first identified as the source of an iodoform-like off-flavor in Australian prawns in the 1970s. [, ]

- Biodegradation Research: Discoveries of anaerobic bacterial species capable of degrading 2,6-dibromophenol through reductive dehalogenation marked significant progress in understanding its environmental fate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

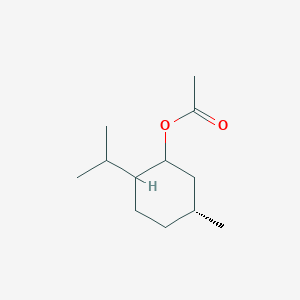

![3-[2-(4-Aminophenyl)propan-2-yl]phenol](/img/structure/B46601.png)

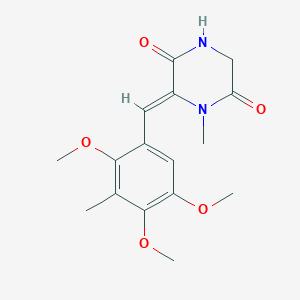

![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)